molecular formula C14H19NO6S B1305753 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid CAS No. 304694-75-5

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid

Cat. No. B1305753
M. Wt: 329.37 g/mol
InChI Key: FPEVGZPSPNACMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid (6-DHSH) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. 6-DHSH is a sulfur-containing derivative of benzo[1,4]dioxine, a naturally occurring molecule found in many plants and fungi. 6-DHSH is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid involves the reaction of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl chloride with hexanoic acid in the presence of a base to form the desired product.

Starting Materials
2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl chloride, Hexanoic acid, Base (e.g. triethylamine)

Reaction
Add 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl chloride to a solution of hexanoic acid in a suitable solvent (e.g. dichloromethane), Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction, Stir the reaction mixture at room temperature for several hours, Extract the product with a suitable solvent (e.g. ethyl acetate), Purify the product by column chromatography or recrystallization

Scientific Research Applications

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been used in a variety of scientific research applications, including the study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. The compound has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has also been studied for its potential to act as an anti-inflammatory agent, as well as a potential treatment for depression and anxiety.

Mechanism Of Action

The mechanism of action of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is thought to increase the availability of these neurotransmitters in the brain, which may lead to an antidepressant effect.

Biochemical And Physiological Effects

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been studied for its potential to act as an inhibitor of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is thought to increase the availability of these neurotransmitters in the brain, which may lead to an antidepressant effect. In addition, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid has been studied for its potential to act as an anti-inflammatory agent, as well as a potential treatment for depression and anxiety.

Advantages And Limitations For Lab Experiments

The main advantage of 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is that it is a relatively simple compound to synthesize, and it is relatively inexpensive. In addition, 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of scientific applications. However, the compound has not yet been extensively studied, so there is still much to be learned about its mechanism of action and potential therapeutic applications.

Future Directions

The potential future directions for research involving 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid are numerous. One potential direction is to further study the compound’s mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to explore the compound’s potential therapeutic applications, such as its potential to act as an inhibitor of MAO-A, an anti-inflammatory agent, or a potential treatment for depression and anxiety. Finally, further research could be conducted to explore the compound’s potential as a drug delivery system, as well as its potential applications in other areas of research.

properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c16-14(17)4-2-1-3-7-15-22(18,19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10,15H,1-4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEVGZPSPNACMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386249
Record name 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid

CAS RN

304694-75-5
Record name 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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